- New Analogues of (E)-β-Farnesene with Insecticidal Activity and Binding Affinity to Aphid Odorant-Binding ProteinsJournal of Agricultural and Food Chemistry, 2011, 59(6), 2456-2461,
Cas no 964-42-1 (1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid)

964-42-1 structure
Product name:1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2,5-diphenyl-2h-pyrazole-3-carboxylic acid
- 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid
- 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid (ACI)
- Pyrazole-5-carboxylic acid, 1,3-diphenyl- (7CI, 8CI)
- 1,3-Diphenylpyrazole-5-carboxylic acid
- 2,5-Diphenylpyrazole-3-carboxylic acid
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-
- Cambridge id 5107746
- F10416
- STL146844
- 964-42-1
- NS-04150
- DTXSID90359998
- SCHEMBL3260907
- CS-0136776
- BBL028485
- 1,3-diphenyl-1H-pyrazole-5-carboxylicacid
- Z56855706
- AB00073838-01
- MFCD00277726
- DB-028940
- ALBB-028269
- AKOS000271303
- 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
-
- MDL: MFCD00277726
- Inchi: 1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)
- InChI Key: QRARAAONIFSAIX-UHFFFAOYSA-N
- SMILES: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)O
Computed Properties
- Exact Mass: 264.09
- Monoisotopic Mass: 264.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Density: 1.23
- Boiling Point: 496.2°C at 760 mmHg
- Flash Point: 253.9°C
- Refractive Index: 1.639
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331404-5g |
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid |
964-42-1 | 95%+ | 5g |
$*** | 2023-05-04 | |
TRC | B432565-500mg |
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid |
964-42-1 | 500mg |
$ 230.00 | 2022-06-07 | ||
abcr | AB200964-500 mg |
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, 95%; . |
964-42-1 | 95% | 500MG |
€39.30 | 2022-03-04 | |
Fluorochem | 023810-5g |
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid |
964-42-1 | 95% | 5g |
£389.00 | 2022-02-28 | |
Chemenu | CM331404-250mg |
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid |
964-42-1 | 95%+ | 250mg |
$*** | 2023-05-04 | |
Aaron | AR005V9Y-100mg |
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid |
964-42-1 | 98% | 100mg |
$5.00 | 2025-01-23 | |
Aaron | AR005V9Y-250mg |
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid |
964-42-1 | 98% | 250mg |
$6.00 | 2025-01-23 | |
Aaron | AR005V9Y-5g |
2,5-Diphenyl-2H-pyrazole-3-carboxylic acid |
964-42-1 | 98% | 5g |
$81.00 | 2025-01-23 | |
1PlusChem | 1P005V1M-1g |
2,5-DIPHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID |
964-42-1 | 98% | 1g |
$66.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193719A-1g |
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid |
964-42-1 | 0.98 | 1g |
¥250.2 | 2024-07-24 |
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Methanol ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 2 h, neutralized, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 80 °C; 80 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 2 h, neutralized, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 80 °C; 80 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
- 4,5-Dihydroisoxazoles. Part 5. Addition reactions of diazoalkanes, nitrile imines, and nitrile oxides to 3-aryl-4-methylene-5-morpholino-4,5-dihydroisoxazolesJournal of Chemical Research, 1983, (6), 140-1,
Synthetic Circuit 3
Reaction Conditions
Reference
- Addition reactions to conjugated oxo-enynes. IV. Reactions of nitrile N-oxides and diphenylnitrilimine with pent-1-en-4-yn-3-one, hex-1-en-4-yn-3-one, hex-2-en-5-yn-4-one, and hept-2-en-5-yn-4-oneZhurnal Organicheskoi Khimii, 1967, 3(5), 821-6,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acidsJournal of Fluorine Chemistry, 2018, 214, 17-23,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Preparation of (diphenylpyrazolyl)carbohydrazides as pesticide, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid ; 10 h, 40 °C
Reference
- Acid- and base-catalyzed modifications of 3-[aryl(hetaryl)hydrazinylidene]-3H-furan-2-onesRussian Journal of Organic Chemistry, 2015, 51(9), 1305-1307,
Synthetic Circuit 7
Reaction Conditions
Reference
- 1,3-Dipolar cycloadditions. 90. Diphenylnitrilimine and substituted butadienes; substituent effects and rate of cycloadditionChemische Berichte, 1983, 116(10), 3438-60,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineChemistry Central Journal, 2016, 10,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 15 min, 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita-Baylis-Hillman carbonatesOrganic & Biomolecular Chemistry, 2022, 20(34), 6923-6930,
Synthetic Circuit 10
Reaction Conditions
Reference
- The fragmentation of 2,3-dihydroisothiazol-3-one 1,1-dioxide derivatives: a novel cheletropic processChimia, 1992, 46(7-8), 335-7,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water
Reference
- The effect of 1,3-diphenylpyrazolecarboxylic acid derivatives on the hepatic cytochrome P-450 systemKhimiko-Farmatsevticheskii Zhurnal, 1991, 25(11), 10-13,
Synthetic Circuit 12
Reaction Conditions
Reference
- Benzoylpropiolic acid in a nucleophilic addition reactionZhurnal Organicheskoi Khimii, 1977, 13(11), 2317-20,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 0 °C; 1 h, pH 7, 0 °C; 2 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 °C → 80 °C; 2 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 °C → 80 °C; 2 h, 80 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Reference
- Design, synthesis and biological activity of E-β-farnesene analogues containing pyrazole-carboxamideYouji Huaxue, 2011, 31(9), 1425-1432,
Synthetic Circuit 14
Reaction Conditions
Reference
- 1,3-Dipolar cycloaddition to unsaturated compounds. Reaction of 2-methoxy-1,3-butadiene with nitryliminesZhurnal Organicheskoi Khimii, 1976, 12(6), 1332-7,
Synthetic Circuit 15
Reaction Conditions
Reference
- 1,3-Dipolar cycloadditions. XXXIII. Differences in the reactivity of substituted nitriliminesMonatshefte fuer Chemie, 1967, 98(4), 1618-50,
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Raw materials
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Glycine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)carbonyl]-, ethyl ester
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 1H-Pyrazole-5-carboxaldehyde, 1,3-diphenyl-
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester
- 2,3-Furandione, 5-phenyl-, 3-(phenylhydrazone)
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Preparation Products
1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid Related Literature
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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